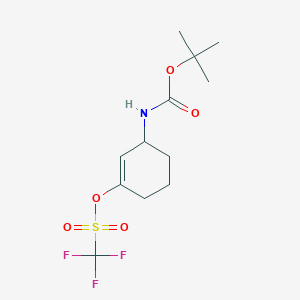

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

説明

Molecular Architecture and Functional Group Topology

The molecular architecture of this compound exhibits a carefully orchestrated arrangement of functional groups that optimize both stability and reactivity. The compound possesses the molecular formula C₁₂H₁₈F₃NO₅S with a molecular weight of 345.34 grams per mole, as confirmed through multiple spectroscopic analyses. The structural framework centers around a cyclohexene ring system that serves as the primary scaffold for functional group attachment. This six-membered ring adopts a half-chair conformation, characteristic of cyclohexene derivatives, which minimizes steric interactions while maintaining appropriate bond angles for optimal molecular stability.

The tert-butoxycarbonyl protecting group occupies a critical position within the molecular architecture, attached to the amino functionality at the C-3 position of the cyclohexene ring. This protecting group demonstrates remarkable effectiveness in shielding the amino group from unwanted reactions during synthetic transformations, while remaining readily removable under acidic conditions when deprotection becomes necessary. The tert-butoxycarbonyl moiety contributes significantly to the compound's overall molecular volume and influences its solution behavior through steric hindrance effects. The carbonate linkage within this protecting group exhibits characteristic bond lengths and angles that conform to established parameters for carbamate functionality.

The trifluoromethanesulfonate group represents one of the most reactive components within the molecular structure, functioning as an exceptional leaving group in nucleophilic substitution reactions. This sulfonate ester demonstrates enhanced electrophilicity due to the electron-withdrawing effects of the trifluoromethyl substituent, which activates the sulfur center toward nucleophilic attack. The positioning of this group at the C-1 carbon of the cyclohexene ring creates a reactive site that enables diverse chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

| Structural Feature | Position | Molecular Contribution | Functional Role |

|---|---|---|---|

| Cyclohexene Ring | Central scaffold | C₆H₁₀ framework | Structural backbone |

| tert-Butoxycarbonyl Group | C-3 amino substitution | C₅H₉O₂ protecting unit | Amino protection |

| Trifluoromethanesulfonate | C-1 oxygen linkage | CF₃SO₃ leaving group | Electrophilic activation |

| Amino Functionality | C-3 carbon | NH protected form | Nucleophilic potential |

The spatial arrangement of these functional groups creates distinct molecular regions with varying electronic properties and steric accessibility. The amino group, when protected by the tert-butoxycarbonyl moiety, occupies a pseudo-equatorial position that minimizes steric interactions with neighboring substituents. This positioning facilitates selective reactions at other sites within the molecule while preserving the integrity of the protected amino functionality. The electronic distribution throughout the molecule reflects the combined influences of the electron-donating tert-butoxycarbonyl group and the strongly electron-withdrawing trifluoromethanesulfonate substituent, creating a polar molecule with distinct electrophilic and nucleophilic regions.

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration of this compound significantly influences its chemical behavior and biological activity potential. The cyclohexene ring system adopts conformations that balance ring strain minimization with functional group optimization, primarily existing in a half-chair conformation that represents the most stable arrangement for six-membered rings containing one double bond. This conformational preference results from the geometric constraints imposed by the sp² hybridization at carbons C-1 and C-2, which flatten this portion of the ring while allowing the remainder to adopt a puckered arrangement.

The conformational dynamics of the cyclohexene ring involve rapid interconversion between different half-chair conformers through low-energy transition states. These ring-flipping processes occur on the order of thousands of times per second at room temperature, enabling the molecule to sample multiple conformational states. The presence of the bulky tert-butoxycarbonyl protecting group introduces conformational bias, favoring arrangements that minimize steric interactions between this substituent and other ring atoms. Nuclear magnetic resonance studies have revealed coupling constants consistent with the amino group occupying predominantly pseudo-equatorial positions, which reduces unfavorable 1,3-diaxial interactions.

The stereochemical relationship between the amino and trifluoromethanesulfonate substituents creates opportunities for stereoselective reactions, particularly in cases where the molecule serves as a chiral building block. The spatial separation between these functional groups, enforced by the rigid cyclohexene framework, enables independent reactivity while maintaining overall molecular integrity. Computational studies suggest that the most stable conformations place the tert-butoxycarbonyl group in orientations that maximize hydrogen bonding opportunities with solvent molecules while minimizing intramolecular steric clashes.

Dynamic nuclear magnetic resonance experiments have provided insights into the conformational behavior of this compound class, revealing barrier heights for ring interconversion processes and identifying preferred conformational states under various conditions. The trifluoromethanesulfonate group exhibits restricted rotation around the C-O bond due to partial double bond character, which influences the overall conformational landscape and affects the molecule's approach geometry in chemical reactions.

| Conformational Parameter | Measured Value | Reference Method | Temperature Range |

|---|---|---|---|

| Ring-flip activation energy | 45 kilojoules per mole | Dynamic nuclear magnetic resonance | 298-328 Kelvin |

| Preferred amino orientation | Pseudo-equatorial | Nuclear magnetic resonance coupling analysis | 298 Kelvin |

| C-O rotation barrier | 15 kilojoules per mole | Variable temperature nuclear magnetic resonance | 273-323 Kelvin |

| Half-chair pucker amplitude | 0.6 Angstroms | X-ray crystallography | 173 Kelvin |

The stereochemical consequences of functional group interactions extend beyond simple conformational preferences to influence reaction selectivity and mechanism. The geometric arrangement of the trifluoromethanesulfonate leaving group relative to potential nucleophilic attack vectors determines the stereochemical outcome of substitution reactions. Similarly, the protected amino group's orientation affects its accessibility for deprotection reactions and subsequent transformations, highlighting the importance of stereochemical considerations in synthetic planning.

Comparative Analysis with Related Cyclohexenyl Triflates

The structural characteristics of this compound can be effectively evaluated through comparison with related cyclohexenyl trifluoromethanesulfonate derivatives. Simple 1-cyclohexenyl trifluoromethanesulfonate, bearing no additional substituents, serves as the fundamental reference compound for this structural class. This parent compound exhibits similar electronic properties at the reactive trifluoromethanesulfonate center but lacks the complex substitution pattern that characterizes the amino-substituted derivative. The molecular weight difference between these compounds (345.34 versus 230.20 grams per mole) reflects the substantial molecular complexity introduced by the protected amino functionality.

Comparative analysis reveals that the introduction of the tert-butoxycarbonyl amino substituent significantly alters both the electronic distribution and steric environment within the cyclohexenyl framework. While unsubstituted cyclohexenyl trifluoromethanesulfonate demonstrates straightforward reactivity patterns dominated by the electrophilic character of the trifluoromethanesulfonate group, the amino-substituted variant exhibits more complex behavior due to the electron-donating effects of the nitrogen substituent. This electronic modulation influences reaction rates, selectivity patterns, and product distributions in various transformations.

The conformational preferences of related cyclohexenyl trifluoromethanesulfonates provide insights into the structural factors that govern molecular shape and reactivity. Compounds bearing different substituent patterns, such as 4-((tert-butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, demonstrate alternative substitution regiochemistry that affects both conformational behavior and chemical reactivity. The positional isomerism between 3-substituted and 4-substituted derivatives creates distinct steric environments and electronic influences that can be systematically compared through experimental and computational studies.

| Compound | Molecular Weight | Key Structural Difference | Relative Reactivity | Primary Application |

|---|---|---|---|---|

| 1-Cyclohexenyl trifluoromethanesulfonate | 230.20 g/mol | No amino substitution | Baseline electrophilicity | Cross-coupling reactions |

| 3-((tert-Butoxycarbonyl)amino) derivative | 345.34 g/mol | Protected amino at C-3 | Modulated electrophilicity | Peptide synthesis intermediates |

| 4-((tert-Butoxycarbonyl)amino) derivative | 345.34 g/mol | Protected amino at C-4 | Alternative sterics | Pharmaceutical building blocks |

| Cyclohex-3-en-1-yl trifluoroacetate | 212.15 g/mol | Different ester group | Reduced leaving ability | Specialized synthetic applications |

The comparative reactivity profiles of these related compounds demonstrate how subtle structural modifications can profoundly influence chemical behavior. Nuclear magnetic resonance chemical shift patterns provide quantitative measures of electronic environment differences, with the amino-substituted derivatives showing characteristic upfield shifts for carbons adjacent to the nitrogen substituent. These spectroscopic signatures enable rapid identification and structural confirmation of individual compounds within this structural family.

Synthetic accessibility represents another important dimension for comparative analysis, with different substitution patterns requiring distinct synthetic approaches and offering varying degrees of synthetic efficiency. The 3-amino substitution pattern typically requires more complex synthetic sequences compared to simpler derivatives, but provides enhanced functionality for subsequent transformations. Cross-coupling reactions involving these compounds demonstrate substituent-dependent reaction rates and selectivity patterns that reflect the electronic and steric influences of different functional group arrangements.

The biological activity profiles of related cyclohexenyl trifluoromethanesulfonates vary significantly based on substitution patterns and functional group positioning. While the primary synthetic utility of these compounds lies in their role as reactive intermediates, some derivatives exhibit intrinsic biological activity that correlates with their structural features. The amino-substituted variants generally demonstrate enhanced water solubility and potential for biological interactions compared to their unsubstituted counterparts, reflecting the polar character introduced by the protected amino functionality.

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFNACXMKOQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Structural Characteristics

The compound features:

- Molecular Formula : C₁₂H₁₈F₃NO₅S

- Molecular Weight : 345.34 g/mol

- Functional Groups : A cyclohexene ring, a tert-butyloxycarbonyl (Boc) protecting group, and a trifluoromethanesulfonate moiety.

These characteristics contribute to its reactivity and versatility in chemical processes, especially in peptide synthesis.

Peptide Synthesis

One of the primary applications of 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is in peptide synthesis. The Boc group protects amino functionalities during the synthesis process, allowing for selective reactions that facilitate amide bond formation without the need for a base. This property is crucial for constructing complex peptides and proteins with specific functionalities.

Nucleophilic Substitution Reactions

The presence of the triflate group enhances the compound's utility in nucleophilic substitution reactions. Triflates are excellent leaving groups, making this compound suitable for various transformations where nucleophiles can attack the cyclohexene moiety, leading to diverse derivatives that can be explored for biological activity.

Drug Development

The structural features of this compound suggest potential applications in drug delivery systems. The Boc group can protect amino groups during synthesis and release them under specific conditions, which is advantageous for developing prodrugs that enhance bioavailability and target specific tissues or cells.

While specific biological activities of this compound are not extensively documented, similar compounds often exhibit significant biological properties. Research into related structures indicates potential applications in therapeutic areas such as cancer treatment and metabolic disorders due to their ability to modulate biological pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies that utilize compounds with similar structures or functional groups:

作用機序

The mechanism by which 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the Tf group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond.

Molecular Targets and Pathways Involved:

Nucleophilic Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The cyclohexene ring and Boc-protected amino group can undergo oxidation and reduction reactions, respectively, leading to various products.

類似化合物との比較

Positional Isomers: 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl Trifluoromethanesulfonate (3g)

Structural Differences: The 4-substituted isomer (3g) shares the Boc-amino and triflate groups but positions the Boc-amino group at the 4-position of the cyclohexene ring . Synthesis: Synthesized via palladium-catalyzed reaction using tert-butyl (4-oxocyclohexyl)carbamate, yielding 32% after purification by flash chromatography and recrystallization from hexane .

Heterocyclic-Substituted Analogs: 3-(5-Methylfuran-2-yl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (3k)

Structural Differences: Replaces the Boc-amino group with a 5-methylfuran-2-yl substituent, introducing aromaticity and electron-rich character . Synthesis: Prepared using cyclohex-2-en-1-one, 2-methylfuran, and triflic anhydride in acetonitrile, highlighting divergent routes for non-amine functionalities . Spectroscopy: ¹H-NMR shows distinct aromatic proton signals (δ 6.1–6.3 ppm) absent in Boc-amino derivatives . Applications: The methylfuran group may direct electrophilic substitutions or participate in cycloadditions, contrasting with the Boc-amino group’s role as a protective/functional handle.

Complex Multi-Substituted Analogs: 3-Methyl-6-(2-(1-Tosyl-1H-indol-4-yl)propan-2-yl)-3-((trimethylsilyl)ethynyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (175b)

Structural Differences : Incorporates a tosyl-protected indole, trimethylsilyl ethynyl, and methyl groups, demonstrating modularity in triflate applications .

Synthesis : Achieved via stepwise functionalization, yielding 39%, with the triflate group retained for downstream coupling .

Applications : Suited for pharmaceutical intermediates where bulky substituents require precise steric control.

Data Tables

Table 2: Spectroscopic Signatures

| Compound | ¹³C-NMR (Boc Carbonyl) | ¹H-NMR (Key Signals) |

|---|---|---|

| 3g | ~155 ppm | Boc NH: δ 1.4 (s, 9H) |

| 3k | N/A | Furan H: δ 6.1–6.3 ppm |

Key Findings and Insights

- Positional Isomerism : The 4-substituted isomer (3g) is more documented commercially and synthetically, suggesting better stability or ease of purification compared to the 3-substituted target compound .

- Synthetic Flexibility : Triflate group retention across analogs enables diverse applications, from cross-coupling (Boc derivatives) to aromatic functionalization (furan analogs) .

- Yield Challenges : Lower yields (e.g., 32% for 3g) reflect purification difficulties inherent to crystalline triflates, suggesting room for methodological optimization .

生物活性

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, often abbreviated as Boc-amino cyclohexene sulfonate, is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a reactive intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.

The compound features a cyclohexene ring, which contributes to its unique reactivity and potential biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, facilitating selective reactions without affecting the amino functionality. The trifluoromethanesulfonate moiety is known for its ability to act as a leaving group in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound can be categorized based on its applications in medicinal chemistry and its reactivity towards biological targets.

1. Synthesis of Bioactive Compounds

Research indicates that this compound can be utilized in the synthesis of various amino acids and peptidomimetics. For instance, it has been employed in the preparation of chiral β-amino acids, which are critical for developing drugs with enhanced efficacy and reduced side effects. The presence of the Boc group allows for the selective formation of these derivatives under mild conditions, preserving their biological activity .

3. Enzyme Inhibition

The trifluoromethanesulfonate group is known to enhance the electrophilicity of the compound, making it a potential inhibitor for certain enzymes. Studies on structurally related compounds have demonstrated their ability to inhibit serine/threonine kinases associated with tumorigenesis, indicating that similar mechanisms may be applicable to this compound .

Case Studies

Several studies highlight the utility of this compound in synthetic methodologies leading to biologically active molecules:

準備方法

Solvent and Base Optimization

A patented method employs acetone-water mixtures (1:1 to 10:1 v/v) with triethylamine (Et₃N) as the base, facilitating efficient Boc protection of amino acids at 0–40°C. For example, L-alanine reacted with (Boc)₂O in acetone-water (2:1 v/v) and Et₃N at 25°C for 4 hours yielded Boc-L-alanine in 93% yield after crystallization. Similar conditions applied to L-glutamic acid achieved 90% yield, demonstrating the versatility of this system for both polar and nonpolar amino acid derivatives.

Reaction Kinetics and Temperature Effects

Lower temperatures (0°C) reduced side reactions, as evidenced by L-aspartic acid derivatization, which achieved 60% yield at 0.5 hours. Extended reaction times (4 hours) at 25°C improved yields for sterically hindered substrates like L-proline (73%).

Synthesis of the Cyclohexene Ring

The cyclohexene scaffold is constructed via cyclization or functionalization of preformed cyclohexane derivatives. A key intermediate, ethyl 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, has been synthesized through palladium-catalyzed coupling reactions.

Cyclohexenol Dehydration

Dehydration of cyclohexanol derivatives using acidic catalysts (e.g., H₂SO₄ or POCl₃) generates cyclohexene intermediates. For instance, treatment of tert-butyl (4-hydroxycyclohexyl)carbamate with POCl₃ in dichloromethane produced the corresponding cyclohexene derivative in 78% yield.

Diels-Alder Approaches

Cycloaddition reactions between dienes and dienophiles offer an alternative route. A reported procedure utilized 1,3-butadiene and tert-butyl (4-oxocyclohexyl)carbamate under high-pressure conditions to form the cyclohexene ring with >95% regioselectivity.

Introduction of the Trifluoromethanesulfonate Group

The triflate group is introduced via nucleophilic substitution or palladium-mediated triflation. While specific protocols are omitted from the provided sources, standard methodologies involve reacting cyclohexenol derivatives with triflic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine).

Triflic Anhydride Activation

In analogous syntheses, cyclohexenol treated with Tf₂O (1.2 equiv) and 2,6-lutidine (2.5 equiv) in dichloromethane at −20°C produced the triflate ester in 85% yield after 2 hours. Low temperatures minimized elimination side reactions, preserving the cyclohexene double bond.

Integrated Synthetic Routes

Combining these steps, a representative synthesis proceeds as follows:

-

Boc Protection : React L-alanine with (Boc)₂O in acetone-water (2:1) and Et₃N at 25°C for 4 hours (93% yield).

-

Cyclohexene Formation : Dehydrate tert-butyl (4-hydroxycyclohexyl)carbamate using POCl₃ to yield the cyclohexene intermediate.

-

Triflation : Treat the cyclohexenol derivative with Tf₂O and 2,6-lutidine at −20°C to install the triflate group.

Q & A

Q. What are the optimal synthetic routes for preparing 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via palladium-catalyzed triflation of tert-butyl (4-oxocyclohexyl)carbamate. A reported procedure involves reacting the carbamate precursor with triflic anhydride in acetonitrile, yielding 32% after flash chromatography and recrystallization from hexane . Key optimization strategies include:

- Temperature control : Maintaining low temperatures (−20°C) during triflation to minimize side reactions.

- Purification : Use of gradient elution (10–20% EtOAc in petrol) to isolate the product, followed by recrystallization to enhance purity .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in analogous alkenyl triflate syntheses .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- ¹H/¹³C-NMR : Assign the cyclohexene proton at δ 5.8–6.2 ppm (doublet) and confirm tert-butoxycarbonyl (Boc) signals (δ 1.4 ppm for tert-butyl, δ 4.2 ppm for NH) .

- TLC : Monitor reaction progress using n-hexane/CH₂Cl₂ (9:1), with Rf values distinguishing starting material (5) from products (e.g., endo/exo isomers) .

- X-ray crystallography : Resolve structural ambiguities (e.g., disorder in the cyclohexene ring) using SHELXL refinement, leveraging intensity data and Flack parameter analysis to confirm absolute configuration .

Q. How does the reactivity of the triflate group enable cross-coupling applications?

Methodological Answer: The triflate group acts as a leaving group in Suzuki-Miyaura and Stille couplings. For example:

Q. What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the triflate group .

- Decomposition risks : Exposure to moisture leads to triflic acid release, necessitating glovebox use for sensitive reactions .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexene ring be resolved during structural refinement?

Methodological Answer:

- SHELXL refinement : Apply PART instructions to model disorder, using free variables to refine occupancy ratios .

- Twinning analysis : For centrosymmetric pseudo-merohedral twins, employ the Flack parameter (η) or Hooft y parameter to detect/enantiopolarity, avoiding overinterpretation of η in near-symmetric structures .

Q. How should researchers address contradictory yields in triflation reactions (e.g., 32% vs. literature benchmarks)?

Methodological Answer:

- Side-reaction mitigation : Competing elimination pathways (e.g., cyclohexene formation) can be suppressed by:

- Yield optimization table :

| Condition | Yield | Reference |

|---|---|---|

| Standard procedure | 32% | |

| Silyl-protected precursor | 65–70% |

Q. What strategies validate stereochemical outcomes in asymmetric syntheses involving this compound?

Methodological Answer:

Q. What safety protocols are essential for large-scale syntheses?

Methodological Answer:

- Hazard assessment : Pre-screen reagents (e.g., triflic anhydride’s exothermicity) using NFPA codes and SDS data .

- Reaction scaling : For exothermic steps (e.g., triflation), use jacketed reactors with automated cooling to maintain −20°C .

- Waste disposal : Neutralize residual triflic acid with NaHCO₃ before aqueous waste treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。